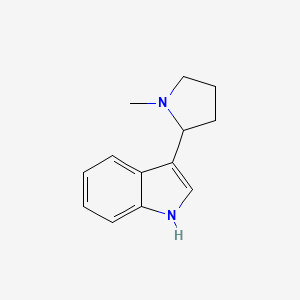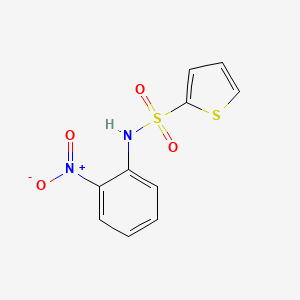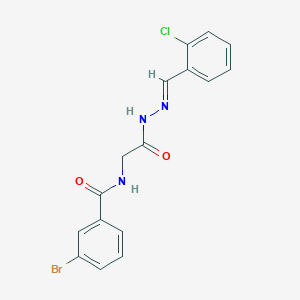
3-(1-Methyl-2-pyrrolidinyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-2-pyrrolidinyl)indole: , also known by its chemical formula C₁₄H₁₈N₂ , is an indole derivative. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems. They play a crucial role in cell biology and have attracted attention due to their potential biological activities .
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing 3-(1-Methyl-2-pyrrolidinyl)indole. One common approach is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This method yields the tricyclic indole product .
Industrial Production:: While specific industrial production methods may vary, the Fischer indole synthesis or related approaches are likely employed on a larger scale for commercial production.
Chemical Reactions Analysis
Reactivity:: 3-(1-Methyl-2-pyrrolidinyl)indole can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may lead to the formation of reduced indole derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield oxindole derivatives, while reduction could lead to dihydroindole compounds.
Scientific Research Applications
3-(1-Methyl-2-pyrrolidinyl)indole finds applications in:
Medicine: It may exhibit anticancer, antimicrobial, or other therapeutic effects.
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes involving indole derivatives.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare 3-(1-Methyl-2-pyrrolidinyl)indole to related indole derivatives to understand its unique properties and applications.
Properties
CAS No. |
7236-83-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13(15)11-9-14-12-6-3-2-5-10(11)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChI Key |
FNTDGCHSJHAFAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)
![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)


![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
